N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a trifluoromethyl-substituted phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: The starting material, 2-(trifluoromethyl)phenol, is reacted with chloroacetic acid to form 2-(trifluoromethyl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with benzylamine to form N-benzyl-2-[2-(trifluoromethyl)phenoxy]acetamide.
Introduction of the Cyanomethyl Group: The final step involves the reaction of the amide with cyanomethyl chloride in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The phenoxy and benzyl groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanomethyl group could yield a carboxylic acid, while reduction could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(cyanomethyl)-2-phenoxyacetamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-benzyl-N-(cyanomethyl)-2-[4-(trifluoromethyl)phenoxy]acetamide: Has the trifluoromethyl group in a different position, which can influence its reactivity and interactions.
Uniqueness
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This positioning can enhance its stability, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-8-4-5-9-16(15)25-13-17(24)23(11-10-22)12-14-6-2-1-3-7-14/h1-9H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMNMYKQBLCDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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